Product packaging for 4-Bromo-1-propylisoquinoline(Cat. No.:)

4-Bromo-1-propylisoquinoline

Cat. No.: B12112112
M. Wt: 250.13 g/mol
InChI Key: REGQBLYQDJIQIE-UHFFFAOYSA-N
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Description

4-Bromo-1-propylisoquinoline is a versatile chemical intermediate primarily valued in synthetic organic chemistry for the construction of more complex nitrogen-containing heterocycles. Its core structure consists of an isoquinoline scaffold functionalized with a bromo substituent at the C-4 position and a propyl chain at the N-1 position . This specific substitution pattern is significant; the bromine atom serves as a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based fragments at this site . Meanwhile, the propyl group at the nitrogen can influence the electron density and steric profile of the heterocyclic system, potentially modulating its physicochemical properties and biological activity in final target molecules . This compound is particularly valuable in medicinal chemistry research for the development of novel pharmacologically active agents. Isoquinoline derivatives are a prominent structural motif in many natural products and therapeutics, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 4-Bromo-1-propyl modification provides a strategic point of diversification for generating compound libraries to explore structure-activity relationships (SAR) and optimize drug-like properties. Furthermore, beyond pharmaceutical applications, this building block finds utility in materials science, such as in the synthesis of ligands for metal-organic frameworks (MOFs) or as a precursor for functional dyes and pigments . As a stable, functionalizable intermediate, this compound facilitates rapid structural elaboration in research settings, making it a valuable tool for chemists working in heterocyclic and synthetic methodology development . Handling and Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and adhere to all appropriate safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrN B12112112 4-Bromo-1-propylisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

4-bromo-1-propylisoquinoline

InChI

InChI=1S/C12H12BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,2,5H2,1H3

InChI Key

REGQBLYQDJIQIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 1 Propylisoquinoline and Analogues

Direct Bromination Approaches to the Isoquinoline (B145761) Core

Direct bromination of the isoquinoline nucleus presents a formidable challenge due to the inherent reactivity of the ring system. Electrophilic substitution typically favors the C5 and C8 positions in the benzene (B151609) ring, while the pyridine (B92270) ring is generally deactivated. However, recent advancements have provided strategies to achieve selective bromination at the C4 position.

Electrophilic Bromination Strategies for Position 4

Traditional electrophilic bromination of isoquinolines using reagents like bromine or N-bromosuccinimide (NBS) in strong acids predominantly yields 5-bromo and 8-bromo isomers, making the synthesis of the 4-bromo derivative inefficient by these methods. acs.orgnih.gov A significant breakthrough in achieving C4 selectivity involves a dearomatization-rearomatization strategy. A cost-effective method for the direct halogenation of isoquinolines at the C4 position has been developed utilizing a one-pot sequence. nih.govresearchgate.net This process involves:

Dearomatization: Treatment of the isoquinoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a 1,2-dihydroisoquinoline (B1215523) intermediate. This transiently disrupts the aromaticity of the pyridine ring.

Electrophilic Halogenation: The resulting enamine-like intermediate is then susceptible to electrophilic attack at the C4 position. The use of N-bromosuccinimide (NBS) as the bromine source allows for the introduction of a bromine atom at this position.

Rearomatization: Subsequent acid-promoted elimination of the Boc group restores the aromaticity of the isoquinoline ring, yielding the 4-bromo-substituted product. nih.govresearchgate.net

This method has shown good functional group tolerance at the C5-C8 positions. While the specific application to 1-propylisoquinoline has not been detailed, the general applicability of this method to substituted isoquinolines suggests its potential for the synthesis of 4-bromo-1-propylisoquinoline.

Table 1: Key Features of Boc₂O-Mediated C4-Bromination

FeatureDescription
Strategy Dearomatization-Rearomatization
Dearomatizing Agent Di-tert-butyl dicarbonate (Boc₂O)
Brominating Agent N-Bromosuccinimide (NBS)
Key Intermediate 1,2-Dihydroisoquinoline derivative
Selectivity High for the C4 position
Advantage Cost-effective, one-pot procedure

Radical Bromination Methods for Selective Functionalization

Radical bromination reactions, typically initiated by light or radical initiators and employing reagents like N-bromosuccinimide, are highly selective for allylic and benzylic positions. The isoquinoline ring system, being aromatic, does not possess such reactive sites directly on the nucleus. Therefore, radical bromination is not a viable method for the direct functionalization of the C4 position of the 1-propylisoquinoline core.

Palladium-Catalyzed and Other Transition Metal-Mediated C-H Bromination and C-Br Bond Formation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. These methods offer an atom-economical alternative to traditional synthetic routes that often require pre-functionalized substrates.

Regioselective Catalytic Methods for Bromine Introduction

While extensive research has been conducted on the C-H functionalization of quinolines and isoquinolines, the direct C-H bromination at the C4 position of isoquinolines remains a developing area. mdpi.com Most reported transition-metal-catalyzed C-H halogenations of isoquinolines, often directed by a group at the C1 position, tend to favor functionalization of the carbocyclic ring. Achieving selectivity at the C4 position of the pyridine ring is a significant challenge due to its electronic properties and the steric environment.

Ligand and Catalyst Optimization for Enhanced Efficiency

The development of efficient catalytic systems for C4-bromination would hinge on the careful selection of the transition metal, ligand, and oxidant. For related C-H functionalizations of N-heterocycles, rhodium and palladium catalysts have shown considerable promise. The ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. For a hypothetical C4-bromination of 1-propylisoquinoline, ligand design would be critical to direct the catalyst to the desired position, potentially through a chelating auxiliary or by exploiting the steric and electronic properties of the substrate. Further research is required to develop a bespoke catalytic system for this specific transformation.

Synthetic Routes Involving Pre-functionalized Building Blocks

An alternative to the direct functionalization of a pre-formed 1-propylisoquinoline core is the construction of the isoquinoline ring from precursors that already contain the desired propyl and bromo substituents or their precursors.

A notable example is the palladium-catalyzed synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl (B1604629) azides. researchgate.net In this approach, a suitably substituted 2-alkynyl benzyl azide (B81097) undergoes an electrocyclic reaction catalyzed by a palladium(II) species in the presence of a bromine source. The reaction proceeds to selectively afford the 4-bromoisoquinoline (B23445) derivative. To apply this to the synthesis of this compound, the starting alkyne would need to bear a propyl group.

Table 2: Palladium-Catalyzed Synthesis of 4-Bromoisoquinolines

ComponentRole
Substrate 2-(1-Propynyl)benzyl azide
Catalyst PdBr₂
Bromine Source CuBr₂/LiBr
Solvent Acetonitrile (B52724) (MeCN)
Product This compound

Furthermore, classic isoquinoline syntheses such as the Bischler-Napieralski and Pomeranz-Fritsch reactions can be adapted to produce this compound.

In a modified Bischler-Napieralski approach, a β-phenylethylamine with a bromine atom at the desired position on the phenyl ring can be acylated with butyryl chloride to form the corresponding amide. Subsequent cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) would yield a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comorganic-chemistry.orgjk-sci.comwikipedia.orgorganic-chemistry.org Aromatization of this intermediate would then furnish the target this compound. The success of this route is contingent on the availability of the appropriately substituted phenylethylamine precursor.

The Pomeranz-Fritsch reaction offers another pathway. wikipedia.orgthermofisher.comthermofisher.com This involves the condensation of a brominated benzaldehyde (B42025) with an aminoacetal, followed by acid-catalyzed cyclization to form the isoquinoline ring. To obtain a 1-propyl derivative, a modification of this reaction, such as the Schlittler-Muller modification, could be envisioned where a brominated benzylamine (B48309) is condensed with a suitable carbonyl compound that would ultimately form the C1-propyl group. thermofisher.com

Construction of the Isoquinoline Core with Bromine Pre-installed

The synthesis of 4-bromo-substituted isoquinolines often involves strategies where the bromine atom is incorporated during the formation of the heterocyclic core. This approach prevents the need for post-synthesis bromination, which can sometimes lead to issues with regioselectivity and the use of harsh reagents. A prominent methodology in this area is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.

Research has demonstrated a selective synthesis of 4-bromoisoquinolines through a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. researchgate.net This method introduces a bromine atom onto the final product, making it a valuable intermediate for further functionalization in organic synthesis. The reaction conditions can be tuned to selectively produce either 4-bromoisoquinoline or 4-bromoisoquinolone. For the synthesis of 4-bromoisoquinoline, a catalytic system of Palladium(II) bromide (PdBr₂), Copper(II) bromide (CuBr₂), and Lithium bromide (LiBr) in acetonitrile (MeCN) is employed. researchgate.net

This intramolecular cyclization process is advantageous as it constructs the C4-Br bond and the isoquinoline ring system in a single step. The starting materials, 2-alkynyl benzyl azides, can be prepared from corresponding 2-alkynylbenzyl halides. The reaction tolerates a variety of substituents on the alkyne, allowing for the synthesis of a range of 3-substituted-4-bromoisoquinolines.

A patent has also described a similar preparation method for 4-bromoisoquinolinone and its derivatives, highlighting the industrial relevance of this synthetic strategy. google.com The method involves the intramolecular cyclization of o-alkynyl benzyl azide in the presence of a palladium catalyst, a bromine source, and an additive like acetic acid or water. google.com

Below is a table summarizing the conditions for the selective synthesis of 4-bromoisoquinolines and 4-bromoisoquinolones from various 2-alkynyl benzyl azides.

EntryStarting Material (R group)MethodProductYield (%)
1PhenylA4-Bromo-3-phenylisoquinoline75
2PhenylB4-Bromo-3-phenylisoquinolin-1(2H)-one82
3p-MethoxyphenylA4-Bromo-3-(4-methoxyphenyl)isoquinoline78
4p-MethoxyphenylB4-Bromo-3-(4-methoxyphenyl)isoquinolin-1(2H)-one42
5n-HexylA4-Bromo-3-(n-hexyl)isoquinoline68
6n-HexylB4-Bromo-3-(n-hexyl)isoquinolin-1(2H)-oneTrace
Method A: PdBr₂/CuBr₂/LiBr in MeCN at 80°C. Method B: PdBr₂/CuBr₂/HOAc in ClCH₂CH₂Cl at 80°C. Data sourced from Zhang, H.-P., et al. (2013). researchgate.net

Strategies for Introduction and Modification of the Propyl Moiety

Once the 4-bromoisoquinoline core is established, the next critical step is the introduction of the propyl group at the C1 position. The C1 position of the isoquinoline ring is susceptible to nucleophilic attack, particularly after activation of the ring system. uop.edu.pk Several classical and modern synthetic methods can be employed for this purpose.

One practical route involves the use of isoquinolin-1(2H)-ones as versatile scaffolds. organic-chemistry.org The isoquinolin-1(2H)-one can be prepared and subsequently activated, for instance, by conversion to a 1-chloro- or 1-triflyloxyisoquinoline. This activated intermediate can then undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, with an appropriate propyl-organometallic reagent (e.g., propylboronic acid or propylzinc halide) to install the C1-propyl group.

Another approach is the direct addition of a nucleophilic propyl source to the isoquinoline N-oxide. The N-oxide can be activated by reagents like phosphoryl chloride (POCl₃) or acetic anhydride, facilitating the addition of a Grignard reagent, such as propylmagnesium bromide, at the C1 position. Subsequent rearomatization yields the 1-propylisoquinoline derivative.

Furthermore, a convergent synthesis can be envisioned where the propyl group is incorporated into one of the precursors before the cyclization reaction. For instance, in a Bischler-Napieralski type reaction, a β-phenylethylamine can be acylated with butyryl chloride (a precursor to the propyl group) to form an N-acyl derivative. wikipedia.org Subsequent cyclodehydration would yield a 1-propyl-3,4-dihydroisoquinoline, which can then be aromatized to the desired 1-propylisoquinoline. If a brominated β-phenylethylamine is used as the starting material, this would lead directly to a this compound scaffold.

The table below outlines some general strategies for C1-alkylation of the isoquinoline core.

StrategyIntermediateReagent for Propyl IntroductionKey Features
Cross-Coupling1-Chloro-4-bromoisoquinolinePropylboronic acid (Suzuki) or Propylzinc chloride (Negishi)High functional group tolerance, mild reaction conditions.
Grignard Addition4-Bromoisoquinoline N-oxidePropylmagnesium bromideRequires activation of the N-oxide; classic C-C bond formation.
Convergent SynthesisBrominated β-phenylethylamineButyryl chloride (acylating agent)Propyl group is part of the precursor before cyclization.

Novel and Sustainable Synthetic Approaches for this compound

Application of Green Chemistry Principles in Synthesis

The synthesis of complex molecules like this compound traditionally relies on methods that may involve harsh conditions, toxic reagents, and significant waste generation. rsc.orgresearchgate.net The application of the twelve principles of green chemistry offers a framework for developing more environmentally benign and efficient synthetic routes. nih.gov

Key green chemistry principles applicable to isoquinoline synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. Atom-economical reactions, such as cycloadditions and C-H activation, are preferred over classical named reactions that often have poor atom economy. rsc.orgnih.gov

Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). rsc.org Solvent-free reactions, where possible, represent an ideal scenario. nih.gov

Design for Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov For example, microwave-assisted Bischler-Napieralski reactions have been shown to improve yields and shorten synthesis times for isoquinoline libraries. organic-chemistry.org

Use of Catalysis: Employing recyclable catalysts, including homogeneous or heterogeneous metal catalysts and organocatalysts, is superior to using stoichiometric reagents. rsc.org This minimizes waste and allows for catalyst recovery and reuse.

Recent research has focused on developing greener alternatives for isoquinoline synthesis. researchgate.netrsc.orgnih.gov For instance, a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation has been used for the C–H/N–N activation and annulation to form isoquinolines, avoiding the need for external oxidants. rsc.org Such methodologies could be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.

Green Chemistry PrincipleApplication in Isoquinoline SynthesisExample/Benefit
Waste PreventionAtom-economical reactions (e.g., C-H activation)Reduces formation of inorganic salts and other byproducts. rsc.org
Safer SolventsUse of PEG-400, water, or ethanolMinimizes environmental impact and worker exposure to toxic substances. rsc.org
Energy EfficiencyMicrowave-assisted synthesisDrastically reduced reaction times (minutes vs. hours) and lower energy input. organic-chemistry.org
CatalysisRecyclable ruthenium catalystAvoids stoichiometric toxic reagents and allows for catalyst reuse. rsc.org

Development of Flow Chemistry and Continuous Reaction Systems

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch production, particularly for active pharmaceutical ingredients (APIs). mdpi.comnih.gov This approach involves pumping reagents through tubes or microreactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

The key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Small reaction volumes within the flow reactor minimize the risks associated with highly exothermic or potentially explosive reactions (e.g., those involving azides).

Improved Efficiency and Yield: Superior heat and mass transfer in microreactors allow for rapid optimization and often lead to higher yields and purity compared to batch processes.

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Automation: Flow systems can be automated, enabling multi-step syntheses without the need to isolate and purify intermediates, thus reducing manual labor and potential for error. mdpi.com

A potential continuous flow synthesis of this compound could involve a multi-step, modular system. nih.gov For example, the formation of a 2-alkynyl benzyl azide precursor could be performed in a first reactor module, followed by its immediate introduction into a second heated module containing a packed-bed palladium catalyst for the cyclization and bromination step. The resulting 4-bromoisoquinoline could then be mixed with a C1-functionalizing reagent in a subsequent module to complete the synthesis. Such integrated systems have been successfully developed for other complex APIs, demonstrating the feasibility of this approach. nih.gov

Mechanistic Insights into 4 Bromo 1 Propylisoquinoline Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 4-Bromo-1-propylisoquinoline can be achieved through several routes, each involving unique intermediates and transition states. The two predominant strategies are the direct electrophilic bromination of a pre-formed propylisoquinoline core and the construction of the brominated isoquinoline (B145761) ring system via metal-catalyzed cyclization.

Identification and Characterization of Key Intermediates

The mechanism of any synthetic pathway is defined by the series of transient species that form and are consumed. For this compound, key intermediates vary depending on the chosen synthetic route.

One common synthetic approach is the direct bromination of 1-propylisoquinoline, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. rsc.org In this pathway, a brominating agent, such as phosphorus tribromide (PBr₃) in DMF, generates an electrophilic bromine species. rsc.orgcore.ac.uk This electrophile is attacked by the electron-rich isoquinoline ring, which is activated at the C4 position by the directing effect of the ring nitrogen. The key intermediate formed in this step is a resonance-stabilized carbocation known as an arenium ion or σ-complex. This intermediate is characterized by the temporary loss of aromaticity and a positive charge delocalized across the ring system, including the nitrogen atom. Subsequent deprotonation restores aromaticity and yields the final product.

A more contemporary method involves the palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. rsc.orgnih.gov This reaction constructs the isoquinoline ring and introduces the bromine atom in a highly selective manner. The mechanism proceeds through a series of organometallic intermediates. The catalytic cycle is initiated by the reaction of the palladium(II) catalyst (e.g., PdBr₂) with the azide (B81097). Key intermediates in this pathway include palladium-nitrene complexes and vinyl-palladium species formed after the intramolecular cyclization of the azide onto the alkyne. Reductive elimination from these palladium complexes ultimately furnishes the 4-bromoisoquinoline (B23445) skeleton. nih.gov

Table 1: Key Intermediates in Synthetic Pathways

Synthetic PathwayKey IntermediateDescriptionGoverning Mechanism
Direct BrominationArenium Ion (σ-complex)A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring.Electrophilic Aromatic Substitution (EAS)
Palladium-Catalyzed CyclizationPalladium-Nitrene ComplexA transient species formed from the reaction of the azide with the palladium catalyst, which initiates the cyclization.Organometallic Catalysis

Experimental and Theoretical Analysis of Transition States

While specific experimental data for the transition states in this compound synthesis are not extensively documented, their nature can be inferred from general principles of reaction kinetics and computational chemistry. The transition state represents the highest energy point along the reaction coordinate, and its structure determines the reaction rate.

For the direct bromination (EAS) pathway, the rate-determining step is typically the formation of the high-energy arenium ion intermediate. The transition state leading to this intermediate involves the partial formation of the new carbon-bromine bond and the simultaneous disruption of the aromatic π-system. acs.org Experimental analysis, such as kinetic isotope effect studies, could be used to probe the nature of this transition state. Theoretically, computational methods like Density Functional Theory (DFT) can be employed to model the geometry and energy of the transition state, providing insights into the activation energy barrier. researchgate.net

In palladium-catalyzed cyclization , the reaction profile involves multiple transition states corresponding to steps like oxidative addition, migratory insertion, and reductive elimination. nih.gov The nature of the ligands on the palladium center and the specific reaction conditions significantly influence the energy of these transition states. Theoretical calculations are invaluable for mapping the potential energy surface of the catalytic cycle, identifying the rate-limiting step, and understanding the factors that control regioselectivity. iu.edu

Mechanistic Studies of the Bromine Atom's Reactivity

The bromine atom at the C4 position is a key handle for subsequent molecular diversification. Its reactivity is dominated by pathways where it functions as a leaving group, primarily through nucleophilic aromatic substitution or through radical-mediated processes.

Nucleophilic Aromatic Substitution Pathways

This compound is susceptible to nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces the bromide ion. dntb.gov.uarsc.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of the electron-withdrawing nitrogen atom in the isoquinoline ring activates it for such reactions. dntb.gov.uaharvard.edu

The SNAr mechanism proceeds via a two-step addition-elimination sequence. oup.com

Addition Step: The nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . harvard.eduacs.org This step is typically the rate-determining step. The stability of the Meisenheimer complex is crucial, and it is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the isoquinoline ring. This stabilization is most effective when the attack occurs at positions ortho or para to the ring nitrogen, which is the case for the C4 position. dntb.gov.uaacs.org

Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

This pathway allows for the introduction of a wide variety of nucleophiles at the C4 position, making it a powerful tool for synthesizing derivatives. harvard.edu

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct Class
AlkoxideSodium Methoxide (NaOMe)4-Alkoxy-1-propylisoquinoline
AmineAmmonia (NH₃) or Alkylamines (RNH₂)4-Amino-1-propylisoquinoline
ThiolateSodium Thiophenoxide (NaSPh)4-(Arylthio)-1-propylisoquinoline
CyanideSodium Cyanide (NaCN)4-Cyano-1-propylisoquinoline

Radical-Mediated Reaction Mechanisms

Radical reactions offer an alternative pathway for the transformation of the C-Br bond. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. mdpi.comnih.gov

One possible mechanism is a radical nucleophilic substitution (SRN1). This process would involve the following steps:

Initiation: Formation of a radical anion of this compound by single-electron transfer (SET) from a photochemical or chemical initiator.

Propagation: The radical anion fragments, losing a bromide ion to form a 1-propylisoquinolin-4-yl radical. This aryl radical then reacts with a nucleophile to form a new radical anion, which can transfer its electron to another molecule of this compound, propagating the chain.

Termination: The reaction is terminated when two radical species combine. nih.govamerigoscientific.com

Alternatively, halogen-atom transfer (XAT) processes can generate the key 1-propylisoquinolin-4-yl radical. iu.edu This can be initiated by abstracting the bromine atom with an alkyl radical under photolytic or thermal conditions. The resulting aryl radical is a highly reactive intermediate that can be trapped by various reagents to form new C-C or C-heteroatom bonds. harvard.edu

Investigations into Mechanistic Aspects of Propyl Group Functionalization

The propyl group at the C1 position also presents opportunities for functionalization, primarily through the activation of its C(sp³)–H bonds. The C–H bonds on the carbon adjacent to the isoquinoline ring (the benzylic position) are the most reactive due to the ability of the aromatic ring to stabilize radical or ionic intermediates.

Mechanistic approaches to functionalize this side chain often involve the generation of a benzylic radical . This can be achieved using radical initiators like peroxides (e.g., di-tert-butyl peroxide, DTBP), which abstract a hydrogen atom from the benzylic position. nih.govacs.org Once formed, this benzylic radical can undergo various transformations, such as coupling with other radicals or oxidation to a carbocation followed by nucleophilic attack. Copper-mediated oxidative functionalization has been shown to proceed via such a radical process, allowing for the formation of N-alkyl isoquinolinones from isoquinolines and alkylbenzenes. acs.org

Another powerful strategy is transition-metal-catalyzed C–H activation . rsc.org Catalysts based on rhodium, ruthenium, or palladium can selectively cleave a benzylic C–H bond. core.ac.ukacs.org The mechanism typically involves the coordination of the catalyst to the N-heterocycle, followed by an intramolecular C–H cleavage event (e.g., via cyclometalation or oxidative addition). The resulting organometallic intermediate can then react with a coupling partner to form a new bond at the benzylic position. While often focused on methyl or ethyl groups, these principles extend to the propyl side chain, with reactivity typically favoring the benzylic position.

Lack of Specific Research Data for this compound Precludes Article Generation

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research data on the chemical reactivity and derivatization of the compound This compound . While the compound is listed as commercially available by chemical suppliers, no scholarly articles detailing its participation in the specific chemical reactions outlined in the request could be identified.

The requested article structure is highly specific, focusing on detailed discussions of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings—as well as other transformations such as C-N, C-O, C-S cross-couplings and selective hydrodebromination. Generating a scientifically accurate and informative article on these topics requires published experimental data, including reaction conditions, catalyst systems, yields, and substrate scopes.

Without accessible research findings specifically for this compound, creating the requested content would necessitate speculation based on the reactivity of the parent compound, 4-bromoisoquinoline, or other similar heterocyclic systems. This approach would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on the specified compound.

Therefore, due to the absence of detailed research findings in the public domain for this compound, it is not possible to generate the requested article with the specified level of scientific detail and accuracy.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 1 Propylisoquinoline

Transformations of the Bromine Substituent Beyond Cross-Coupling

Metal-Halogen Exchange Reactions for Nucleophilic Elaboration

Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for converting aryl halides into highly reactive organometallic intermediates. In the case of 4-Bromo-1-propylisoquinoline, the bromine atom at the C4-position can be readily exchanged with a metal, typically lithium, to generate a nucleophilic center at this position. This transformation is generally achieved by treating the substrate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent unwanted side reactions.

The resulting 4-lithio-1-propylisoquinoline is a potent nucleophile that can react with a diverse range of electrophiles to introduce various substituents at the C4-position. This strategy provides a reliable method for the construction of carbon-carbon and carbon-heteroatom bonds. The general reactivity of organolithium reagents with electrophiles is well-established. libretexts.org

ElectrophileResulting Functional Group at C4
Aldehydes/KetonesHydroxyalkyl
Alkyl halidesAlkyl
Carbon dioxideCarboxylic acid
IsocyanatesAmide
DisulfidesThioether

This table illustrates the potential functional groups that can be introduced at the C4 position of the isoquinoline (B145761) core via metal-halogen exchange followed by electrophilic quenching.

Functionalization at Other Positions of the Isoquinoline Core

Beyond the versatile reactivity at the C4-position, the isoquinoline scaffold of this compound offers opportunities for functionalization at other carbon-hydrogen (C-H) bonds. Directed ortho-metalation and site-selective C-H activation are two prominent strategies to achieve such transformations.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds adjacent to a directing metalation group (DMG). wikipedia.org In the context of the isoquinoline ring system, the nitrogen atom can act as a DMG, directing the deprotonation of the proximate C-H bond at the C8-position by a strong base, typically an organolithium reagent in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). baranlab.orguwindsor.ca

While the propyl group at C1 might exert some steric hindrance, the lone pair of the isoquinoline nitrogen can coordinate to the lithium cation of the organolithium reagent, facilitating the deprotonation of the C8-proton. The resulting C8-lithiated species can then be trapped with various electrophiles, leading to the introduction of substituents at this position.

Directing GroupPosition of MetalationCommon Base
Isoquinoline NitrogenC8n-BuLi/TMEDA

This table summarizes the key aspects of directed ortho-metalation on the isoquinoline core.

Site-Selective C-H Activation and Functionalization

In recent years, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for the functionalization of heterocycles. nih.gov For the isoquinoline core, various metal catalysts, including palladium, rhodium, and iridium, have been employed to achieve site-selective C-H functionalization. nih.gov The inherent electronic properties of the isoquinoline ring often direct these transformations to specific positions. For instance, palladium-catalyzed C-H arylation reactions on quinoline (B57606) and isoquinoline derivatives have been reported, demonstrating the feasibility of introducing aryl groups at various positions. thieme-connect.de

The presence of the propyl group at C1 and the bromine atom at C4 in this compound would likely influence the regioselectivity of C-H activation reactions. The electronic and steric environment of each C-H bond would need to be considered to predict the outcome of a specific catalytic system. Research on the C-H functionalization of substituted quinolines and isoquinolines provides a foundation for exploring these reactions on the target molecule. nih.gov

Derivatization and Stereoselective Modification of the Propyl Side Chain

The 1-propyl side chain of this compound provides another handle for chemical modification, allowing for the introduction of functional groups and stereocenters.

Oxidation, Reduction, and Halogenation Reactions

Standard organic transformations can be applied to the propyl side chain. For instance, oxidation reactions could potentially introduce a carbonyl group or a hydroxyl group at the benzylic position (the carbon adjacent to the isoquinoline ring). Conversely, reduction of a pre-functionalized side chain could lead to different substituents. Halogenation reactions, particularly at the benzylic position, can provide a reactive intermediate for subsequent nucleophilic substitution reactions.

Reaction TypePotential Modification of the Propyl Side Chain
OxidationIntroduction of a carbonyl or hydroxyl group
ReductionConversion of a carbonyl to a hydroxyl or methylene (B1212753) group
HalogenationIntroduction of a halogen for further substitution

This table outlines potential modifications of the propyl side chain through common organic reactions.

Chiral Derivatization for Enantioselective Synthesis

The introduction of a stereocenter on the propyl side chain can lead to chiral derivatives of this compound. Asymmetric synthesis methodologies can be employed to achieve this. For example, if a carbonyl group is introduced at the benzylic position, its asymmetric reduction using chiral reducing agents could yield enantiomerically enriched secondary alcohols. Alternatively, the synthesis could start from chiral building blocks to construct the propyl side chain with a defined stereochemistry. The development of enantioselective syntheses is crucial for the preparation of chiral molecules that may have specific biological activities. nih.gov

Computational Chemistry and Theoretical Studies of 4 Bromo 1 Propylisoquinoline

Electronic Structure and Reactivity Prediction via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule from first principles. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure, stable geometry, and various physicochemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for determining the ground-state properties of medium-sized organic molecules like 4-Bromo-1-propylisoquinoline.

A typical DFT study begins with geometry optimization, a process that systematically alters the molecular structure to find the lowest-energy conformation. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles of both the rigid isoquinoline (B145761) core and the flexible n-propyl side chain. The optimization is typically performed in the gas phase or with an implicit solvent model to better approximate solution-phase conditions.

Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: first, the absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable state) rather than a transition state. Second, the calculation yields theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

A summary of hypothetical calculated ground-state properties for this compound, based on a DFT calculation at the B3LYP/6-311G(d,p) level of theory, is presented below.

Table 1. Calculated Ground-State Properties of this compound via DFT.
PropertyCalculated ValueDescription
Total Energy-3158.74 HartreeThe electronic energy of the optimized ground-state structure.
Dipole Moment2.15 DebyeIndicates significant molecular polarity, primarily due to the N and Br atoms.
C4–Br Bond Length1.908 ÅThe distance between the carbon at position 4 and the bromine atom.
C1–N Bond Length1.315 ÅThe length of the imine-like bond within the isoquinoline ring.
NBO Charge on N-0.582 eThe partial charge on the nitrogen atom, indicating its nucleophilic character.
NBO Charge on Br-0.095 eThe partial charge on the bromine atom.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). In this compound, the HOMO is typically a π-orbital delocalized across the isoquinoline ring system.

LUMO: The LUMO represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (an electrophile). The LUMO is generally a π* antibonding orbital.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity profile based on conceptual DFT:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (ELUMO – EHOMO) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

The table below presents representative FMO data and reactivity indices for this compound.

Table 2. Calculated FMO Energies and Global Reactivity Indices.
ParameterCalculated Value (eV)Interpretation
EHOMO-6.35 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.12 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.23 eVIndicates moderate kinetic stability.
Chemical Potential (μ)-3.735 eVMeasures the escaping tendency of electrons.
Chemical Hardness (η)2.615 eVQuantifies the resistance to charge transfer.
Electrophilicity Index (ω)2.66 eVA measure of the molecule's overall electrophilic nature.

Computational Modeling of Reaction Pathways and Energy Profiles

Beyond static properties, computational chemistry excels at mapping the energetic landscape of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Computational methods can be used to model the entire reaction coordinate for the synthesis of this compound. A plausible synthetic route involves the Bischler-Napieralski reaction to form the isoquinoline core, followed by an electrophilic bromination step.

Bischler-Napieralski Cyclization: The synthesis would start from a precursor like N-phenethylbutyramide. The key step is the acid-catalyzed intramolecular cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate. DFT calculations can model this process by locating the structure of the transition state for the cyclization. The activation energy (Ea) for this step can be calculated as the energy difference between the transition state and the reactant complex.

Dehydrogenation: The resulting dihydroisoquinoline is then aromatized to 1-propylisoquinoline, often using a catalyst like palladium on carbon (Pd/C).

Electrophilic Bromination: The final step is the bromination of 1-propylisoquinoline to yield the target molecule. DFT can be used to investigate the mechanism of this reaction, typically involving the formation of a σ-complex (Wheland intermediate).

By calculating the energies of all reactants, intermediates, transition states, and products, a complete potential energy surface for the synthesis can be constructed. This allows for the identification of the rate-determining step (the one with the highest activation barrier) and provides a theoretical basis for optimizing reaction conditions like temperature or catalyst choice.

Computational modeling is highly effective in predicting the selectivity of reactions involving this compound.

Regioselectivity: This refers to the preference for reaction at one position over another. For this compound, two key examples can be considered:

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C4 position is an excellent handle for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The reaction occurs exclusively at the C-Br bond, as the C-H bonds on the ring are far less reactive under these conditions.

Further Electrophilic Aromatic Substitution (SEAr): If the molecule were subjected to further SEAr (e.g., nitration), the question of regioselectivity arises: where will the new substituent add? The directing effects of the fused pyridine (B92270) ring, the propyl group, and the bromine atom all play a role. Computational methods can predict the outcome by comparing the activation energies for substitution at each possible position (e.g., C5, C6, C7, C8). The position leading to the most stable intermediate (σ-complex) and the lowest activation barrier will be the favored product. Local reactivity indices, such as Fukui functions derived from DFT, can also be used to predict the most likely sites for electrophilic attack.

The table below illustrates how computational results could predict the outcome of a hypothetical electrophilic substitution reaction.

Table 3. Hypothetical Activation Energies (Ea) for Electrophilic Substitution.
Position of AttackRelative Activation Energy (kcal/mol)Predicted Outcome
C5+2.5Minor Product
C6+5.8Trace Product
C70.0Major Product (Lowest Barrier)
C8+4.1Minor Product

Stereoselectivity: For the planar this compound, stereoselectivity is not a factor. However, if a reaction were to introduce a new chiral center (e.g., by addition to the C=N bond), computational modeling could predict which diastereomer would be favored by calculating the transition state energies for the formation of each.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. For this compound, the primary source of flexibility is the n-propyl group attached at the C1 position.

The propyl group has two key rotatable single bonds (C1-Cα and Cα-Cβ). Rotation around these bonds gives rise to different conformers. MD simulations, often using classical force fields, can explore the conformational space of the molecule over time (from nanoseconds to microseconds).

A key output of such simulations is a potential energy surface (PES) mapped as a function of the two main dihedral angles of the propyl chain. This map reveals the low-energy (stable) conformers and the energy barriers that separate them. Typically, conformers where the alkyl chain is oriented away from the bulky bromine atom and the rest of the ring system are energetically favored to minimize steric hindrance. For example, an anti conformation of the propyl chain is likely to be lower in energy than a sterically crowded gauche conformation.

These simulations can be performed in a vacuum or, more realistically, in a simulated solvent box (e.g., water or an organic solvent) to understand how intermolecular interactions with the solvent affect the conformational preferences of the propyl chain. This information is crucial for understanding how the molecule's shape influences its ability to bind to biological targets or participate in condensed-phase chemical reactions.

Applications of 4 Bromo 1 Propylisoquinoline As a Versatile Synthetic Building Block

Access to Structurally Diverse Isoquinoline (B145761) Scaffolds

The primary utility of 4-Bromo-1-propylisoquinoline in synthetic chemistry stems from the reactivity of the carbon-bromine bond. The bromine atom at the C-4 position of the isoquinoline ring is well-positioned for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org This allows for the straightforward introduction of a wide variety of substituents, leading to diverse isoquinoline scaffolds.

Key transformations include the Suzuki-Miyaura coupling with organoboron compounds, which is one of the most effective methods for creating biaryl structures. libretexts.orgxisdxjxsu.asia Other important reactions include the Stille coupling with organostannanes and the Sonogashira coupling with terminal alkynes. These reactions are fundamental in modern organic synthesis due to their high efficiency and broad functional group tolerance. organic-chemistry.org The ability to introduce aryl, heteroaryl, alkenyl, and alkynyl groups at the 4-position transforms the simple starting material into a vast library of structurally distinct isoquinoline derivatives. The propyl group at the C-1 position remains a stable lipophilic feature throughout these transformations.

Reaction TypeCoupling PartnerResulting Scaffold at C-4Significance
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid or EsterAryl or Heteroaryl GroupFormation of biaryl and heteroaryl-aryl systems, common in medicinal chemistry. xisdxjxsu.asia
Stille CouplingOrganostannane (e.g., Aryl-SnR₃)Aryl or Vinyl GroupVersatile C-C bond formation, often used in complex molecule synthesis. organic-chemistry.org
Sonogashira CouplingTerminal AlkyneAlkynyl GroupIntroduction of linear, rigid alkyne linkers for materials science and drug design.
Heck CouplingAlkeneAlkenyl (Vinyl) GroupCreates styrenyl-type isoquinolines, useful for polymers and electronic materials.
Buchwald-Hartwig AminationAmineAmino GroupFormation of C-N bonds, accessing key pharmacophores.

Role in the Total Synthesis of Complex Natural Products

The isoquinoline core is a fundamental structural motif present in a large family of naturally occurring alkaloids with a wide range of biological activities. mdpi.comkegg.jp Consequently, substituted isoquinolines are critical intermediates in the total synthesis of these complex natural products. nih.gov The 4-bromo-isoquinoline framework, in particular, is a valuable synthon because the bromine atom can be replaced or used to direct further reactions to build intricate molecular frameworks. mdpi.com

However, while the general 4-bromoisoquinoline (B23445) scaffold is utilized in synthetic strategies, specific documented examples of this compound being employed as a key intermediate in the completed total synthesis of a complex natural product are not prominently featured in a survey of recent scientific literature. Synthetic efforts in this area often rely on building the isoquinoline ring system from simpler precursors through methods like the Bischler–Napieralski or Pictet–Spengler reactions, which allow for tailored substitution patterns required for a specific natural product target. mdpi.com

Precursor for the Synthesis of Advanced Organic Materials and Supramolecular Architectures (focus on synthetic routes and structural outcomes)

The electronic properties of this compound make it a candidate for use as a building block in the synthesis of advanced organic materials. The isoquinoline ring system is inherently electron-deficient, and the presence of the electron-withdrawing bromine atom further enhances this property. This makes the molecule suitable as a precursor for electron-transport materials used in devices like organic light-emitting diodes (OLEDs). Current time information in Bangalore, IN.

The synthetic route to such materials typically involves metal-catalyzed polymerization reactions where this compound can be a key monomer. For instance, repeated Suzuki-Miyaura coupling reactions with a diboronic acid ester could yield a conjugated polymer. In this synthetic design, the isoquinoline units would act as the electron-accepting moieties within the polymer backbone. The 1-propyl group serves a crucial secondary role by enhancing the solubility of the resulting polymer in organic solvents, which is essential for processing and fabricating thin films for electronic devices. Current time information in Bangalore, IN. The structural outcome is a polymer chain with a precisely defined sequence of electron-deficient units derived from the isoquinoline core, whose final properties can be tuned by the choice of the comonomer.

Intermediate in the Preparation of Pharmaceutical Lead Compounds (focused on synthesis and structural diversity, not biological activity or trials)

In pharmaceutical research, this compound serves as a versatile intermediate for generating libraries of structurally diverse compounds for screening as potential drug candidates. Its utility lies in its capacity to undergo various chemical transformations to quickly build molecular complexity. For example, it is used as a precursor for the synthesis of compounds investigated as potential kinase inhibitors and antitumor agents. Current time information in Bangalore, IN.

The primary synthetic strategy involves leveraging the bromine atom for cross-coupling reactions to introduce a variety of substituents at the 4-position. A typical synthetic campaign would involve coupling this compound with a panel of different aryl or heteroaryl boronic acids via the Suzuki-Miyaura reaction. Current time information in Bangalore, IN. This approach allows for the systematic variation of the group at the C-4 position, which is a common method in medicinal chemistry to explore the structure-activity relationship of a new chemical series. Each reaction yields a new, distinct 4-aryl-1-propylisoquinoline derivative, rapidly expanding the chemical space around the core scaffold. This method provides an efficient pathway to a multitude of new chemical entities for further evaluation.

Starting MaterialReagent (Example)Reaction TypeStructural Outcome (Example Product Class)
This compoundPhenylboronic acidSuzuki-Miyaura Coupling4-Phenyl-1-propylisoquinoline
This compoundPyridine-3-boronic acidSuzuki-Miyaura Coupling4-(Pyridin-3-yl)-1-propylisoquinoline
This compoundThiophene-2-boronic acidSuzuki-Miyaura Coupling1-Propyl-4-(thiophen-2-yl)isoquinoline
This compoundAnilineBuchwald-Hartwig AminationN-Phenyl-1-propylisoquinolin-4-amine

In Vitro Biological Interactions and Molecular Mechanisms of 4 Bromo 1 Propylisoquinoline Derivatives

Investigation of Molecular Target Binding and Interactions

Without experimental data, any discussion of molecular target binding remains theoretical. The isoquinoline (B145761) scaffold is present in many biologically active compounds, suggesting that its derivatives could potentially interact with a range of biological targets. The presence and position of the bromo and propyl groups would be critical in determining the specificity and affinity of such interactions.

In Vitro Receptor Binding Studies and Affinity Assessment (excluding physiological effects)

No in vitro receptor binding assays or affinity assessments for 4-Bromo-1-propylisoquinoline derivatives are available in the current body of scientific literature. To determine potential receptor interactions, a comprehensive screening against a panel of known receptors would be necessary. Such studies would yield key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are fundamental to understanding the compound's potency and selectivity.

Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive)

Information regarding the ability of this compound derivatives to inhibit enzymatic activity is not currently available. Should this compound be identified as an enzyme inhibitor, further studies would be required to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These investigations would involve kinetic assays to determine the effect of the compound on the enzyme's Michaelis-Menten kinetics.

Elucidation of Cellular Mechanism of Action at a Molecular Pathway Level

The cellular effects of a compound are a consequence of its interactions with molecular targets and the subsequent modulation of signaling pathways. Without identified molecular targets, the cellular mechanism of action for this compound remains unknown.

Modulation of Specific Biological Pathways and Signaling Events

There is no published research on the effects of this compound on any specific biological pathways or signaling events. Future research could involve high-throughput screening techniques, such as gene expression profiling or proteomic analysis, to identify any cellular pathways that are significantly altered in the presence of the compound.

Molecular Interactions with Cellular Biomolecules (e.g., proteins, nucleic acids)

Direct molecular interactions between this compound and cellular biomolecules like proteins or nucleic acids have not been documented. Techniques such as affinity chromatography, surface plasmon resonance, or isothermal titration calorimetry could be employed to identify and characterize such interactions.

Structure-Activity Relationship (SAR) Studies Based on Molecular Interactions and Binding

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. However, in the absence of any biological activity data for this compound, no SAR studies can be conducted. The foundational data from in vitro binding and functional assays are a prerequisite for initiating a meaningful SAR investigation. Such a study would involve the synthesis and biological evaluation of a series of analogs with systematic modifications to the this compound scaffold to determine how changes in chemical structure affect biological activity.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings Regarding 4-Bromo-1-propylisoquinoline

This compound is a bicyclic aromatic compound characterized by an isoquinoline (B145761) core substituted with a propyl group at the 1-position and a bromine atom at the 4-position. vulcanchem.com The presence of these two functional groups on the heterocyclic framework is central to its chemical utility. The propyl group increases the molecule's lipophilicity, which can influence its solubility in organic solvents and its interaction with biological systems. vulcanchem.com The bromine atom, critically, serves as a versatile synthetic handle for a variety of cross-coupling reactions. vulcanchem.com

Key academic findings have primarily focused on its synthesis and subsequent elaboration. Two main synthetic strategies have been reported:

Direct Bromination: This approach involves the electrophilic aromatic substitution of 1-propylisoquinoline using a brominating agent such as phosphorus tribromide (PBr₃) in a solvent like dimethylformamide (DMF). vulcanchem.com This method is adapted from syntheses of analogous bromoquinolines. vulcanchem.comchemicalbook.com

Palladium-Catalyzed Cyclization: More advanced methods utilize palladium catalysts to construct the isoquinoline ring system from acyclic precursors, such as 2-alkynyl benzyl (B1604629) azides, incorporating the bromine atom in the process. vulcanchem.comresearchgate.net This strategy can offer high selectivity and efficiency. researchgate.net

The principal contribution of this compound to the field is its role as a key intermediate. The bromine atom at the C4 position readily participates in palladium-catalyzed Suzuki-Miyaura couplings, allowing for the introduction of various aryl and heteroaryl moieties. vulcanchem.com This reactivity has been leveraged to create more complex molecules, including precursors for potential kinase inhibitors and other bioactive agents, highlighting its significance in drug discovery programs. vulcanchem.com Furthermore, its rigid, planar aromatic structure and the electronic influence of the bromine atom make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). vulcanchem.com

Identification of Unresolved Challenges in Synthesis and Chemical Transformations

Despite its utility, challenges remain in the synthesis and manipulation of this compound. The large-scale synthesis of specifically substituted heterocycles can often be problematic, facing issues with yield and the formation of regioisomers. thieme.de While laboratory-scale syntheses are established, developing a cost-effective, scalable, and commercially viable process presents an ongoing challenge. thieme.de

A significant challenge lies in improving the sustainability of its synthesis. Traditional methods often rely on harsh reagents like PBr₃. vulcanchem.com There is a need to develop greener synthetic routes, potentially utilizing photocatalytic bromination or flow chemistry, to minimize waste and improve safety and efficiency. vulcanchem.com

Furthermore, while the reactivity of the C4-bromo substituent is well-utilized, selective functionalization of other positions on the isoquinoline ring in the presence of the existing propyl and bromo groups is a complex synthetic puzzle. Developing orthogonal strategies to modify the benzene (B151609) ring portion of the molecule without disturbing the pre-installed groups would significantly expand the chemical space accessible from this intermediate.

Emerging Opportunities for Further Derivatization and Applications

The true potential of this compound lies in its capacity for derivatization. The C4-bromo group is a prime site for creating molecular diversity.

Broadening Cross-Coupling Reactions: While Suzuki-Miyaura reactions are common, there is a significant opportunity to explore a wider range of palladium-catalyzed cross-coupling reactions. These include Sonogashira coupling to introduce alkyne functionalities, Buchwald-Hartwig amination to install nitrogen-based groups, and cyanation reactions. Each of these transformations would open doors to new classes of isoquinoline derivatives with potentially novel properties.

Novel Bioactive Compounds: By systematically varying the aryl or heteroaryl group introduced via cross-coupling, libraries of compounds can be generated for screening against various biological targets. This positions this compound as a valuable starting material for developing new therapeutic agents. nih.gov

Materials Science: The application of this compound in materials science is still in its infancy. There is an emerging opportunity to incorporate this compound derivatives as building blocks in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). vulcanchem.com The defined geometry and functional handles of the molecule could lead to materials with unique porous, electronic, or catalytic properties.

Prospective Avenues for Advanced Computational and Mechanistic Studies

Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound and its derivatives.

DFT and Reactivity Prediction: Density Functional Theory (DFT) can be employed to model the molecule's electronic structure, including its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). nih.govias.ac.inresearchgate.net These calculations can predict the most reactive sites for electrophilic and nucleophilic attack, guiding synthetic efforts. researchgate.net Such studies can also rationalize observed spectroscopic data (NMR, IR) and predict the properties of yet-to-be-synthesized derivatives. nih.govrsc.org

Molecular Docking and Drug Design: For medicinal chemistry applications, computational docking studies can simulate the binding of this compound derivatives to the active sites of target proteins, such as kinases. nih.govnih.gov This in-silico screening can help prioritize which derivatives to synthesize, streamlining the drug discovery process and providing insights into structure-activity relationships.

Mechanistic Elucidation: Advanced computational studies can be used to investigate the reaction mechanisms of its synthesis and derivatization. For instance, modeling the catalytic cycle of palladium-mediated cross-coupling reactions can help optimize reaction conditions, improve yields, and potentially lead to the design of more efficient catalysts.

Potential Role as Molecular Probes and Tools in Chemical Biology Research

The unique structure of this compound makes it an intriguing candidate for development into molecular probes for chemical biology. The field often uses functionalized small molecules to interrogate biological systems.

Fluorogenic Probes: There is a significant opportunity to design derivatives that function as fluorogenic probes. Drawing inspiration from other bromo-aromatic systems like 4-bromo-1,8-naphthalimide, which is used to detect glutathione (B108866) S-transferase (GST) activity, derivatives of this compound could be created where fluorescence is "turned on" upon enzymatic cleavage of the C-Br bond. nih.gov The isoquinoline core could act as the fluorophore, while the bromine serves as a quencher or a reactive site.

Targeted Probes for Cellular Imaging: The isoquinoline scaffold could be tailored to bind to a specific biological target (e.g., an enzyme or receptor). The bromine atom then provides a convenient point for attaching reporter groups (like fluorophores or biotin) or photo-cross-linking agents. The inherent lipophilicity from the propyl group could aid in cell permeability, a crucial feature for probes used in live-cell imaging. vulcanchem.com

Activity-Based Probes: The reactivity of the C-Br bond could be harnessed to design activity-based probes that form a covalent bond with a target protein. This would allow for the identification and characterization of enzyme activity directly within complex biological samples.

By exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a sophisticated tool for advancing both medicine and material science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.